molecular formula C9H11N5O3 B2734746 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-27-8

2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2734746
CAS No.: 899971-27-8
M. Wt: 237.219
InChI Key: FOWMDEGJWJVQHH-UHFFFAOYSA-N
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Description

2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its multifaceted chemical structure and potential applications. This compound is part of the pyrazolopyrimidine family, known for their significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves a multi-step process:

  • Formation of the Pyrazolopyrimidine Core: : This step involves the condensation of appropriate aldehydes, hydrazines, and cyanamides under specific conditions.

  • Acetamide Introduction: : The acetamide group is generally introduced through acylation reactions, using acetic anhydride or acetyl chloride as acylating agents.

  • Hydroxyethyl Group Addition: : The hydroxyethyl group is typically added via nucleophilic substitution or addition reactions involving ethylene oxide or similar reagents.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for scale, considering factors like yield, cost, and environmental impact. Advanced techniques such as continuous flow chemistry could be employed to streamline the process and enhance safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various derivatives, depending on the oxidizing agents used.

  • Reduction: : Reduction reactions can modify the compound's functional groups, potentially increasing its reactivity.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, altering its structure and properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidants include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: : Conditions typically involve halogenated compounds and Lewis acids or bases as catalysts.

Major Products

The products of these reactions vary widely based on the specific conditions but often include functionalized derivatives that may have enhanced biological or chemical activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis.

Biology

Biologically, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown potential in enzyme inhibition studies and as a scaffold for developing new drugs.

Medicine

In medicine, its derivatives have been explored for their potential as anti-cancer, anti-inflammatory, and antiviral agents. The compound's ability to interact with specific molecular targets makes it a candidate for therapeutic development.

Industry

Industrially, it could be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyethyl group can form hydrogen bonds, while the pyrazolopyrimidine core may participate in pi-stacking interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

  • 2-[1-(2-methoxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

  • 2-[1-(2-chloroethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Compared to these analogs, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its hydroxyethyl group, which enhances its reactivity and potential for forming hydrogen bonds, thus affecting its biological and chemical properties.

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Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c10-7(16)4-13-5-11-8-6(9(13)17)3-12-14(8)1-2-15/h3,5,15H,1-2,4H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMDEGJWJVQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)N(C=N2)CC(=O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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